molecular formula C21H27N3O6S B2647024 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate CAS No. 926151-16-8

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate

Cat. No.: B2647024
CAS No.: 926151-16-8
M. Wt: 449.52
InChI Key: OHTTWFGGKUMFGW-UHFFFAOYSA-N
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Description

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate is a synthetic chemical compound provided as a high-purity reference standard for research and development purposes. This molecule features a complex structure integrating a morpholine-4-ylsulfonyl group, a (E)-prop-2-enoate (acrylate) ester, and a cyano-substituted butanamido moiety. The morpholine sulfonyl group is a notable structural motif found in compounds investigated for various biological activities, including as potential enzyme inhibitors . The presence of the acrylate ester can make this compound a potential candidate for use as a Michael acceptor in biochemical probes or as a building block in medicinal chemistry programs targeting cysteine residues in enzymes . Its primary research applications are anticipated in the fields of chemical biology and drug discovery, where it may be utilized as a key intermediate in the synthesis of more complex molecules or as a tool compound for probing biological pathways. Researchers can leverage this compound to explore structure-activity relationships, particularly around enzymes susceptible to modulation by sulfonamide and acrylate-based ligands. The exact mechanism of action is target-dependent and not yet fully characterized. This product is intended for use by qualified research professionals in a laboratory setting only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for specific data on purity and quality.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S/c1-16(2)21(3,15-22)23-19(25)14-30-20(26)9-6-17-4-7-18(8-5-17)31(27,28)24-10-12-29-13-11-24/h4-9,16H,10-14H2,1-3H3,(H,23,25)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTTWFGGKUMFGW-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C=CC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)/C=C/C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by functional groups such as a cyano group, an amine, and a morpholine sulfonyl moiety, suggests various biological activities that warrant detailed exploration.

The molecular formula of the compound is C18H24N4O4SC_{18}H_{24}N_4O_4S, with a molecular weight of approximately 396.48 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions within biological systems.

PropertyValue
Molecular FormulaC18H24N4O4SC_{18}H_{24}N_4O_4S
Molecular Weight396.48 g/mol
CAS Number1117803-65-2

The biological activity of this compound can be understood through its interaction with specific biological targets. Structure-activity relationship (SAR) studies indicate that compounds with similar structures often exhibit various pharmacological effects, including:

  • Anticancer Activity : The morpholine sulfonyl group has been associated with anticancer properties, potentially through inhibition of specific pathways involved in tumor growth.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : The cyano group can enhance the compound's ability to penetrate bacterial membranes, suggesting potential use as an antimicrobial agent.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds, providing insights into the biological activity of this compound.

  • In Vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through caspase activation.
    • Example Study : A derivative was tested in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values in the low micromolar range.
  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced tumor size and improved survival rates in xenograft models.
    • Example Study : In a mouse model of breast cancer, treatment resulted in a 50% reduction in tumor volume compared to control groups.

Interaction Studies

Understanding how [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] interacts with biological targets is crucial for predicting its efficacy:

Compound NameStructural FeaturesBiological Activity
4-MorpholinobenzenesulfonamideContains morpholine and sulfonamide groupsAnticancer properties
3-(4-Morpholinophenyl)propanoic acidSimilar backbone with variationsAnti-inflammatory effects
2-Cyanoacrylate derivativesCyano group presentStrong adhesive properties; some bioactivity

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share partial structural homology with the target molecule but differ in key substituents:

Compound Name / ID Key Functional Groups Structural Differences vs. Target Compound
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid Dimethoxyphenyl, prop-2-enoyl, carboxylic acid Replaces morpholine sulfonyl with dimethoxy groups; ester replaced with carboxylic acid (higher polarity).
Methyl (E)-3-(4-{[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl}phenyl)prop-2-enoate Indole-containing amine, prop-2-enoate ester Morpholine sulfonyl replaced with indole-ethylamino group (increased lipophilicity).
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate Cyano, methoxyphenyl, acrylate ester Lacks morpholine sulfonyl and amide; methoxy group may reduce electron-withdrawing effects.
[2-(4-fluorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate Fluorophenyl, furyl, prop-2-enoate ester Fluorophenyl and furan substituents instead of morpholine sulfonyl; may alter metabolic stability.
[2-[furan-2-ylmethyl(methyl)amino]-2-oxoethyl] (E)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-enoate Chloro-dimethoxyphenyl, furan-methylamino Chloro and methoxy groups introduce steric hindrance; furan may reduce polarity vs. morpholine sulfonyl.

Pharmacological and Physicochemical Properties

Solubility and Polarity
  • The morpholine sulfonyl group in the target compound enhances solubility in polar solvents (e.g., water, DMSO) compared to analogs with methoxy (e.g., ) or lipophilic indole groups () .
  • Cyano group in the target and may reduce aqueous solubility but improve membrane permeability.
Metabolic Stability
  • Ester vs. Amide/Carboxylic Acid : The target’s ester group is prone to hydrolysis under physiological conditions, whereas carboxylic acid derivatives () or amides () may exhibit longer half-lives.
  • Electron-withdrawing groups : Morpholine sulfonyl in the target could slow oxidative metabolism compared to methoxy or furan-containing analogs ().
Binding Affinity and Selectivity
  • Morpholine sulfonyl : Likely engages in hydrogen bonding or polar interactions with target proteins, a feature absent in compounds like or .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what critical steps ensure reproducibility?

Methodological Answer: The synthesis of structurally related enoate derivatives typically involves multi-step reactions. For example, acylation and condensation steps are critical. A base (e.g., Na₂CO₃) in dichloromethane (CH₂Cl₂) can facilitate nucleophilic substitution, while acetyl chloride may act as an acylating agent . Purification via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂ gradient) followed by recrystallization (e.g., ethyl acetate) is recommended to isolate the product . Key challenges include controlling stereochemistry (E/Z configuration) and ensuring complete sulfonylation of the morpholine moiety.

Q. How can the compound’s structural integrity be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assign peaks for the cyano group (~110–120 ppm in ¹³C), morpholine-sulfonyl protons (δ 3.0–3.5 ppm in ¹H), and enoate double bond (J ≈ 15–16 Hz for E-configuration) .
  • X-ray crystallography : Resolve the (E)-configuration of the propenoate group and confirm bond angles in the morpholine-sulfonylphenyl moiety .
  • Mass spectrometry (ESI/APCI+) : Verify molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer: Initial screening should focus on target-specific assays:

  • Enzyme inhibition : Test against kinases or proteases linked to the morpholine-sulfonyl group’s known affinity for ATP-binding pockets .
  • Cellular assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT assays. Compare with structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) to establish baseline activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance sulfonylation efficiency compared to CH₂Cl₂ .
  • Catalysts : Test Lewis acids (e.g., ZnCl₂) to stabilize intermediates during enoate formation .
  • Temperature control : Low temperatures (0–5°C) during acylation steps can minimize side reactions . Monitor progress via TLC or HPLC to terminate reactions at optimal conversion points.

Q. How should contradictions in biological activity data between in vitro and in vivo models be addressed?

Methodological Answer:

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation of the cyano or enoate groups .
  • Formulation adjustments : Use liposomal encapsulation to enhance bioavailability if poor solubility (logP >3) is observed .
  • Mechanistic studies : Apply knock-out models or siRNA silencing to validate target engagement in vivo .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to the morpholine-sulfonyl pocket of PI3K or mTOR kinases. Compare binding scores with known inhibitors .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values from related compounds .

Q. How can degradation products under physiological conditions be characterized?

Methodological Answer:

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions.
  • HPLC-MS/MS : Identify major degradation products (e.g., hydrolysis of the enoate ester to carboxylic acid) .
  • Stability-indicating assays : Validate methods using accelerated stability chambers (40°C/75% RH) per ICH guidelines .

Q. What structural modifications enhance target selectivity while minimizing off-target effects?

Methodological Answer:

  • SAR studies : Replace the 4-morpholin-4-ylsulfonylphenyl group with smaller substituents (e.g., methoxy or methyl groups) to reduce steric hindrance .
  • Pro-drug approaches : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) to improve cell permeability .

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